molecular formula C17H18O2 B3030593 Benzyl isoeugenol CAS No. 92666-21-2

Benzyl isoeugenol

Cat. No.: B3030593
CAS No.: 92666-21-2
M. Wt: 254.32 g/mol
InChI Key: YKSSSKBJDZDZTD-XVNBXDOJSA-N
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Description

Isoeugenyl benzyl ether, also known as benzyl isoeugenol, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Isoeugenyl benzyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, isoeugenyl benzyl ether is primarily located in the membrane (predicted from logP). Isoeugenyl benzyl ether has a mild, balsam, and carnation taste.

Mechanism of Action

Benzyl isoeugenol, also known as 1-Benzyloxy-2-methoxy-4-(1-propenyl)benzene, is a derivative of eugenol . Eugenol is the major component of clove essential oil and has demonstrated relevant biological potential with well-known antimicrobial and antioxidant action .

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Staphylococcus aureus . The compound has shown promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol .

Mode of Action

This compound interacts with its targets through esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . These interactions result in structural changes that enhance the compound’s antibacterial potential .

Biochemical Pathways

This compound affects the biochemical pathways leading to the formation of benzenoid compounds . Both the CoA-dependent, β-oxidative and CoA-independent, non-β-oxidative pathways contribute to the formation of these compounds . In addition, this compound is involved in the conversion of isoeugenol to vanillin, a process that has been widely explored in vanillin production due to the high yield and the cheap cost of isoeugenol .

Pharmacokinetics

In humans, eugenol, from which this compound is derived, is rapidly absorbed and metabolized after oral administration, and almost completely excreted into urine as 4-hydroxy-3-methoxyphenyl-propane, isoeugenol, and other compounds . This suggests that this compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which would impact its bioavailability.

Result of Action

The result of this compound’s action is a significant reduction of the antioxidant action when compared with the eugenol precursor molecule . The structural changes located in the double bond affected much more smoothly the capacity of capturing radicals than the starting molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been reported that this compound can crystallize at room temperature . Therefore, the temperature and solvent used can affect the solubility and stability of this compound . Furthermore, environmentally friendly practices in the production of this compound, including minimizing waste and using energy-efficient processes, can reduce environmental impact .

Biochemical Analysis

Biochemical Properties

Benzyl isoeugenol exhibits a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties . It interacts with various enzymes, proteins, and other biomolecules, and these interactions play a crucial role in its biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have promising antibacterial potential, including a lower minimum inhibitory concentration than eugenol .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been observed that the derivatives of eugenol, which include this compound, that involved esterification reactions in the hydroxyl group (−OH) of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and these interactions can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, ScCFAT, a coniferyl alcohol acyltransferase gene that is involved in the biosynthesis of eugenol and its derivatives, including this compound, is mainly located in the cytoplasm .

Properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSSSKBJDZDZTD-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859223
Record name 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation
Record name Isoeugenyl benzyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name Isoeugenyl benzyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

120-11-6, 92666-21-2
Record name Isoeugenol benzyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoeugenyl benzyl ether, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-methoxy-4-prop-1-enylphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973
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Record name ISOEUGENYL BENZYL ETHER, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Isoeugenyl benzyl ether
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032349
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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